![molecular formula C21H22F4N2O4 B10946679 N'-[(1Z)-1-(2,5-dimethoxyphenyl)ethylidene]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10946679.png)
N'-[(1Z)-1-(2,5-dimethoxyphenyl)ethylidene]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
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Overview
Description
N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a dimethoxyphenyl group and a tetrafluoropropoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable hydrazide under controlled conditions. The reaction is often catalyzed by an acid such as glacial acetic acid . The process involves the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-Chloro-4,5-dimethoxyphenyl)methylene]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
Uniqueness
N-[(Z)-1-(2,5-DIMETHOXYPHENYL)ETHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrafluoropropoxy group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22F4N2O4 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)ethylideneamino]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C21H22F4N2O4/c1-13(17-10-16(29-2)7-8-18(17)30-3)26-27-19(28)15-6-4-5-14(9-15)11-31-12-21(24,25)20(22)23/h4-10,20H,11-12H2,1-3H3,(H,27,28)/b26-13- |
InChI Key |
FWMYDOOQODKTAU-ZMFRSBBQSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC(=C1)COCC(C(F)F)(F)F)/C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COCC(C(F)F)(F)F)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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